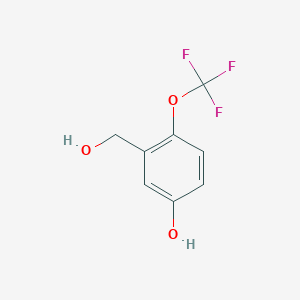

3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol, also known as THP, is a chemical compound with potential applications in scientific research. It is a phenolic compound that contains a hydroxymethyl group and a trifluoromethoxy group, making it a unique and interesting compound for investigation.

Scientific Research Applications

Organic Synthesis and Chemical Reactions

Phenol derivatives, including those similar to 3-(Hydroxymethyl)-4-(trifluoromethoxy)phenol, have been utilized in organic synthesis, demonstrating the trifluoromethylation of benzylic C-H bonds of phenol derivatives using copper and Togni reagent. This process emphasizes the versatility of phenol derivatives in synthesizing potent inhibitors and other valuable chemical compounds (Egami et al., 2015). Additionally, the synthesis and functionalization of phenolic compounds, as seen in the creation of materials with improved thermal and thermo-mechanical properties, highlight the potential of phenol derivatives in advanced material synthesis (Trejo-Machin et al., 2017).

Antioxidant Properties and Applications

Phenolic compounds are well-known for their antioxidant properties. Research has shown that the structural features, such as the number and positions of hydroxyl groups on the aromatic rings, significantly influence their antioxidant activities. This property makes them crucial in food chemistry, pharmaceuticals, and cosmetics for preserving products and protecting against oxidative stress (Balasundram et al., 2006).

Materials Science and Engineering

In materials science, the incorporation of phenolic compounds with specific functional groups, such as trifluoromethoxy groups, has been explored for creating materials with unique properties. For instance, the microbial synthesis of polyhydroxyalkanoates (PHAs) with fluorinated phenoxy side groups demonstrates the potential of using phenol derivatives for producing materials with enhanced physical properties, such as increased crystallinity and melting points, which could be beneficial in various industrial applications (Takagi et al., 2004).

Biotechnology and Environmental Applications

The biotechnological applications of phenol derivatives extend to bioremediation and the synthesis of biologically active compounds. For instance, laccase enzymes have been used in the biodegradation of endocrine-disrupting chemicals, such as Bisphenol A, showcasing the environmental applications of phenol derivatives in removing harmful pollutants from the environment (Chhaya & Gupte, 2013).

Properties

IUPAC Name |

3-(hydroxymethyl)-4-(trifluoromethoxy)phenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7F3O3/c9-8(10,11)14-7-2-1-6(13)3-5(7)4-12/h1-3,12-13H,4H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYZXKIJHQVUQNF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1O)CO)OC(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7F3O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

208.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

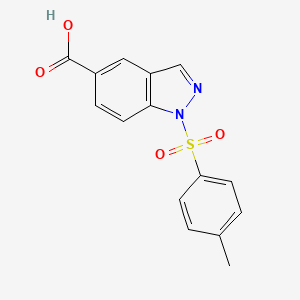

![3,3'-((2-Oxo-1,2-dihydrobenzo[cd]indole-6,8-disulfonyl)bis(azanediyl))bis(3-phenylpropanoic acid)](/img/structure/B2766583.png)

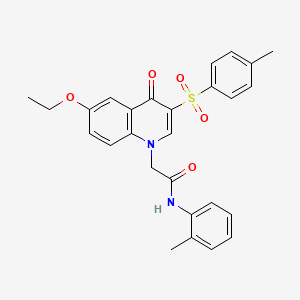

![N-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(3-methyl-6-oxopyridazin-1(6H)-yl)acetamide](/img/structure/B2766584.png)

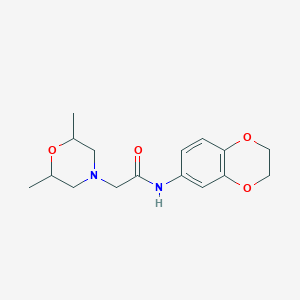

![7-((6,7-dihydro-5H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-4-yl)oxy)-4-methyl-2H-chromen-2-one](/img/structure/B2766588.png)

![N-(5,6-dihydro-4H-cyclopenta[d]thiazol-2-yl)-3-methylisoxazole-5-carboxamide](/img/structure/B2766590.png)

![1'-((2-(trifluoromethyl)phenyl)sulfonyl)-3H-spiro[isobenzofuran-1,4'-piperidin]-3-one](/img/structure/B2766593.png)

![(Z)-N-(5,6-dimethoxy-3-methylbenzo[d]thiazol-2(3H)-ylidene)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide](/img/structure/B2766595.png)

![N-[[(2R,4R)-4-Methoxy-1-pyrimidin-4-ylpyrrolidin-2-yl]methyl]but-2-ynamide](/img/structure/B2766600.png)

![1-Methyl-4-(naphthalen-2-yl)-1H-pyrazolo[3,4-b]pyridine-3-carboxylic acid](/img/structure/B2766602.png)